JWH 019 N-(3-fluorohexyl) isomer

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

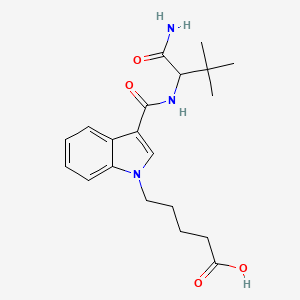

JWH 019 is the N-hexyl homolog of the aminoalkylindole cannabimimetic JWH 018. JWH 019 N-(3-fluorohexyl) isomer is a homolog of JWH 019 that has a fluorine atom at the three position of the hexyl chain. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.

Applications De Recherche Scientifique

GC-MS and GC-IR Analysis of Regioisomeric Cannabinoids

A study by Deruiter et al. (2018) focused on the analysis of regioisomeric cannabinoids, structurally similar to JWH-018, which is closely related to JWH 019. They employed GC-MS and GC-IR for the analysis, contributing to forensic chemistry and the differentiation of such compounds.

Identification and Quantitation of Synthetic Cannabinoids

Nakajima et al. (2012) in Forensic Toxicology identified and quantified new compounds including analogues of JWH-018, related to JWH 019, in herbal products. This highlights the role of analytical chemistry in monitoring and identifying synthetic cannabinoids in commercial products.

Differentiation of Isomeric Synthetic Cannabinoids

Chikumoto et al. (2018) Forensic Toxicology researched the differentiation of isomeric synthetic cannabinoids, a category including JWH 019. Their work assists in forensic investigations and drug monitoring.

Identification of New Psychoactive Substances

Lee et al. (2019) Forensic Science International presented methods for identifying isomers of compounds like JWH-018, closely related to JWH 019. They used solid deposition gas chromatography-IR detection, contributing to forensic analysis and legal enforcement.

Synthetic Cannabinoid Isomers Characterization

Kernalléguen et al. (2018) Analytica Chimica Acta discussed differentiating isomers of synthetic cannabinoids like JWH-019 using MALDI-MS3 imaging. This has implications in forensic research and drug abuse studies.

Development of Mass Spectrometric Methods

Kusano et al. (2016) Journal of Mass Spectrometry developed a method for determining the hydroxyl position in metabolites of compounds like JWH-018, pertinent to JWH 019. This aids in the understanding of drug metabolism and forensic identification.

Use of Chromatography in Synthetic Cannabinoid Identification

Marginean et al. (2015) Forensic Science International demonstrated the use of ultra high performance liquid chromatography for identifying synthetic cannabinoids, a category inclusive of JWH 019, illustrating the role of advanced chromatographic techniques in drug analysis.

Mass Spectral Studies of Synthetic Cannabinoids

Thaxton et al. (2015) Rapid Communications in Mass Spectrometry conducted mass spectral studies on synthetic cannabinoids like JWH-018, which are structurally related to JWH 019. Their work aids in the differentiation and identification of these compounds.

Differentiation of FUB-JWH-018 Positional Isomers

Chikumoto et al. (2019) Forensic Chemistry differentiated positional isomers of synthetic cannabinoids, including those related to JWH 019. This research supports forensic analysis and legal regulation of synthetic cannabinoids.

Propriétés

Nom du produit |

JWH 019 N-(3-fluorohexyl) isomer |

|---|---|

Formule moléculaire |

C25H24FNO |

Poids moléculaire |

373.5 |

InChI |

InChI=1S/C25H24FNO/c1-2-8-19(26)15-16-27-17-23(21-12-5-6-14-24(21)27)25(28)22-13-7-10-18-9-3-4-11-20(18)22/h3-7,9-14,17,19H,2,8,15-16H2,1H3 |

Clé InChI |

LIZVKLUXDISLIA-UHFFFAOYSA-N |

SMILES |

O=C(C1=CN(CCC(F)CCC)C2=C1C=CC=C2)C3=C4C(C=CC=C4)=CC=C3 |

Synonymes |

JWH 019 N-(3-fluorohexyl) analog |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.